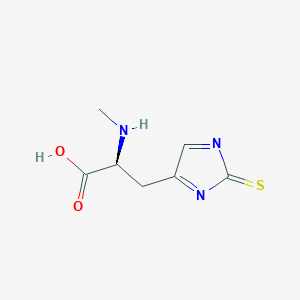
N-methyl-2-thiohistidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-thiohistidine is a sulfur-containing amino acid derivative. It is a member of the thiohistidine family, which includes compounds like ergothioneine and ovothiol. These compounds are known for their unique chemical properties, including their ability to act as powerful scavengers of radicals and peroxides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-thiohistidine typically involves the methylation of 2-thiohistidine. One common method includes the use of methyl iodide as the methylating agent under basic conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-2-thiohistidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiohistidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-thiohistidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: It serves as a model compound for studying the role of sulfur in biological systems.
Medicine: Research is ongoing into its potential as an antioxidant and its role in redox homeostasis.
Industry: It is used in the development of new materials with unique chemical properties
Wirkmechanismus
N-methyl-2-thiohistidine exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in redox homeostasis, such as gamma-glutamyl transpeptidase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergothioneine: A natural trimethyl-2-thiohistidine known for its potent antioxidant properties.
Ovothiol: Another sulfur-containing histidine derivative with similar antioxidant capabilities.
Uniqueness
N-methyl-2-thiohistidine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. Unlike ergothioneine and ovothiol, which are naturally occurring, this compound is typically synthesized in the laboratory .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and antioxidant capabilities make it a valuable subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C7H9N3O2S |
|---|---|
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
(2S)-2-(methylamino)-3-(2-sulfanylideneimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O2S/c1-8-5(6(11)12)2-4-3-9-7(13)10-4/h3,5,8H,2H2,1H3,(H,11,12)/t5-/m0/s1 |
InChI-Schlüssel |
ZBRBBGFALANFTJ-YFKPBYRVSA-N |
Isomerische SMILES |
CN[C@@H](CC1=NC(=S)N=C1)C(=O)O |
Kanonische SMILES |
CNC(CC1=NC(=S)N=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11900885.png)
![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol](/img/structure/B11900898.png)
![Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-](/img/structure/B11900906.png)

![Furo[3,4-b]quinoline-1,3-dione](/img/structure/B11900919.png)
![9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)


![1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid](/img/structure/B11900926.png)

![2',6-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11900935.png)
![2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11900945.png)


